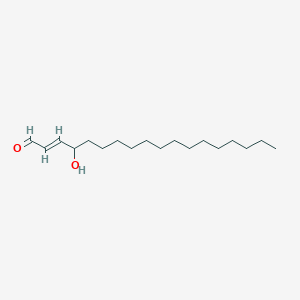
Bromoacetyl-4-aminohippuric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromoacetyl-4-aminohippuric acid (BAAHA) is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a derivative of the amino acid glycine and has been found to possess unique biochemical and physiological properties that make it a valuable tool for investigating various biological processes.
Mecanismo De Acción
Bromoacetyl-4-aminohippuric acid works by binding to specific proteins or enzymes in the body, which can alter their activity or function. For example, it has been shown to bind to the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in glucose metabolism and insulin secretion. By binding to DPP-IV, Bromoacetyl-4-aminohippuric acid can modulate its activity and potentially improve glucose regulation.
Biochemical and Physiological Effects:
Bromoacetyl-4-aminohippuric acid has been found to have a number of biochemical and physiological effects, including the ability to inhibit the activity of certain enzymes, modulate protein-protein interactions, and alter cellular signaling pathways. It has also been shown to have antioxidant and anti-inflammatory properties, which may make it useful in treating a variety of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Bromoacetyl-4-aminohippuric acid is its versatility and ease of use in a variety of experimental systems. It can be used in vitro to study enzyme activity or protein-protein interactions, or in vivo to investigate its effects on various physiological processes. However, one limitation of Bromoacetyl-4-aminohippuric acid is its potential toxicity at high concentrations, which must be carefully monitored in experimental settings.
Direcciones Futuras
There are many potential future directions for research on Bromoacetyl-4-aminohippuric acid, including investigating its role in cancer therapy, exploring its effects on immune function, and developing new methods for drug delivery using Bromoacetyl-4-aminohippuric acid-based compounds. Additionally, further studies are needed to fully understand the mechanisms underlying its biochemical and physiological effects, and to optimize its use in experimental settings.
Métodos De Síntesis
Bromoacetyl-4-aminohippuric acid can be synthesized through a multi-step process involving the reaction of glycine with bromoacetyl chloride and 4-aminohippuric acid. The resulting compound is purified through a series of chromatographic techniques to yield pure Bromoacetyl-4-aminohippuric acid.
Aplicaciones Científicas De Investigación
Bromoacetyl-4-aminohippuric acid has been used in a variety of scientific applications, including as a fluorescent probe for detecting protein-protein interactions, as a substrate for measuring enzyme activity, and as a marker for renal function. It has also been investigated for its potential use in drug delivery and cancer therapy.
Propiedades
Número CAS |
158039-67-9 |
|---|---|
Nombre del producto |
Bromoacetyl-4-aminohippuric acid |
Fórmula molecular |
C11H11BrN2O4 |
Peso molecular |
315.12 g/mol |
Nombre IUPAC |
2-[[4-[(2-bromoacetyl)amino]benzoyl]amino]acetic acid |
InChI |
InChI=1S/C11H11BrN2O4/c12-5-9(15)14-8-3-1-7(2-4-8)11(18)13-6-10(16)17/h1-4H,5-6H2,(H,13,18)(H,14,15)(H,16,17) |
Clave InChI |
UUZWTKPHANMVFF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)O)NC(=O)CBr |
SMILES canónico |
C1=CC(=CC=C1C(=O)NCC(=O)O)NC(=O)CBr |
Sinónimos |
BrAcPAH bromoacetyl-4-aminohippuric acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![11-Benzyl-4-butan-2-yl-7,21-dimethyl-18,25-di(propan-2-yl)-6,20-dioxa-13,27-dithia-3,10,17,24,29,30,31,32-octazapentacyclo[24.2.1.15,8.112,15.119,22]dotriaconta-1(28),5(32),12(31),14,19(30),26(29)-hexaene-2,9,16,23-tetrone](/img/structure/B233229.png)


![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[(10R,12S,14R)-12-hydroxy-17-[(2S,4S,5S)-4-hydroxy-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,6,10,14-pentamethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]-6-(hydroxymethyl)-2-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B233259.png)
![[1(2H),3'-Bipyridine]-3-carboxylic acid, 2-oxo-](/img/structure/B233266.png)





![[(2R,3S,4R,5R)-5-[5-[(E)-3-[(2-bromoacetyl)amino]prop-2-enyl]-2,4-dioxopyrimidin-1-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B233307.png)

![[(1R,4S,5R)-4-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol](/img/structure/B233325.png)
